(2-(Cyclopentyloxy)phenyl)boronic acid

描述

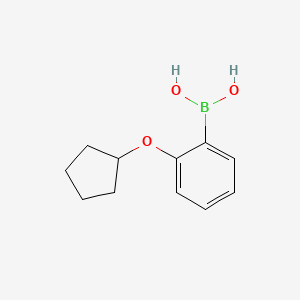

(2-(Cyclopentyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (2-(Cyclopentyloxy)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic acids .

A common synthetic route includes the following steps:

Formation of the Organometallic Reagent: This can be achieved by reacting a halogenated precursor with a metal, such as magnesium or lithium, to form a Grignard reagent or an organolithium compound.

Electrophilic Trapping: The organometallic reagent is then reacted with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3), under controlled conditions to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up the Reaction: Using larger quantities of reagents and solvents while maintaining the reaction conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.

化学反应分析

Types of Reactions

(2-(Cyclopentyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are substituted phenyl derivatives.

科学研究应用

(2-(Cyclopentyloxy)phenyl)boronic acid has several applications in scientific research:

Biology: Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and sensors.

Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly as protease inhibitors.

Industry: It is used in the synthesis of advanced materials and polymers with specific properties.

作用机制

The mechanism of action of (2-(Cyclopentyloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Lacks the cyclopentyloxy group, making it less sterically hindered.

(2-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and solubility.

(2-(Cyclohexyloxy)phenyl)boronic Acid: Similar structure but with a cyclohexyloxy group, which may influence its steric and electronic properties.

Uniqueness

(2-(Cyclopentyloxy)phenyl)boronic acid is unique due to the presence of the cyclopentyloxy group, which can influence its reactivity, solubility, and interaction with other molecules. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.

生物活性

(2-(Cyclopentyloxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, which underpins their role as enzyme inhibitors and their application in drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₄B O₃

- Molecular Weight : Approximately 202.05 g/mol

The compound features a phenyl ring substituted with a cyclopentyloxy group at the 2-position, which influences its electronic properties and reactivity. The presence of the boron atom allows for interactions with various biological targets, making it a subject of interest in therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit enzymes, particularly proteasomes and serine β-lactamases (SBLs). These enzymes play critical roles in cellular processes and antibiotic resistance mechanisms.

-

Enzyme Inhibition :

- Boronic acids can form covalent adducts with the active site residues of enzymes, leading to inhibition. This mechanism is particularly relevant for proteasome inhibitors used in cancer therapy.

- The compound has shown potential as an inhibitor against class A carbapenemases (e.g., KPC-2), which are associated with antibiotic resistance in Gram-negative bacteria .

- Synergistic Effects :

Biological Activity

Research has demonstrated various biological activities associated with this compound and its derivatives:

- Anticancer Activity : Similar compounds have been shown to inhibit cancer cell proliferation, particularly through proteasome inhibition . The unique structure of this compound may enhance its selectivity and potency against cancer cells.

- Antibacterial Activity : The compound's ability to inhibit SBLs suggests potential applications in treating infections caused by resistant bacteria. For instance, studies have shown that boronic acids can restore susceptibility to antibiotics like meropenem in clinical strains overexpressing KPC-2 .

Case Studies

-

Inhibition of KPC-2 :

Compound MIC (µg/mL) Synergy with Meropenem 1 0.5 Yes 2 0.25 Yes 3 1.0 No - Anticancer Studies :

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (2-(Cyclopentyloxy)phenyl)boronic acid, and how does the cyclopentyloxy substituent influence reactivity?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized aromatic precursors. The cyclopentyloxy group, being an electron-donating substituent, enhances the stability of intermediates by resonance effects, facilitating cross-coupling reactions. Functionalization of the phenyl ring with cyclopentyloxy is achieved via nucleophilic substitution or Mitsunobu reactions prior to boronic acid introduction .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is critical for confirming boronic acid identity and substituent placement. High-performance liquid chromatography (HPLC) or LC-MS/MS ensures purity, especially for detecting trace impurities (e.g., residual boronic acids from synthesis) at ppm levels . Mass spectrometry (HRMS) validates molecular weight and isotopic patterns, accounting for boron’s natural isotope distribution .

Q. How can researchers optimize purification to minimize boronic acid self-condensation?

Recrystallization in non-protic solvents (e.g., THF/hexane) or column chromatography with silica gel modified with triethylamine reduces boroxine formation. Storage under inert atmospheres and low temperatures (−20°C) prevents degradation .

Advanced Research Questions

Q. What experimental design considerations are critical for cross-coupling reactions involving this compound?

Key factors include:

- Catalyst selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl-aryl couplings, with ligand tuning to mitigate steric hindrance from the cyclopentyloxy group.

- Base optimization: K₂CO₃ or CsF in biphasic systems (toluene/water) to stabilize the boronate intermediate.

- Temperature control: Mild heating (60–80°C) balances reaction rate and side-product suppression .

Q. How can contradictory data in impurity profiling (e.g., LC-MS/MS vs. NMR) be resolved?

Discrepancies often arise from ionization efficiency differences in LC-MS/MS or solvent effects in NMR. Validate using orthogonal methods:

- Spike-and-recovery experiments with reference standards.

- 2D NMR (COSY, HSQC) to confirm impurity structures.

- Standard addition curves to quantify limits of detection .

Q. What strategies enhance the compound’s stability in aqueous biological assays?

Formulate with boronic acid stabilizers (e.g., mannitol) or use pro-drug approaches (ester protection of the boronic acid). Adjust pH to 7–9 to minimize hydrolysis while maintaining solubility .

Q. How does the cyclopentyloxy group impact interactions with biomolecular targets (e.g., enzymes or glycoproteins)?

The bulky cyclopentyloxy moiety may sterically hinder binding but improves lipophilicity, enhancing membrane permeability. Surface plasmon resonance (SPR) studies show that substituent positioning affects affinity for glycoproteins via boronate-diol ester formation .

Q. Methodological Challenges and Solutions

Q. What are the limitations of using this compound in PET radiochemistry, and how can they be addressed?

Boronic acids often exhibit low radiochemical yields due to competing protodeboronation. Solutions include:

- Microwave-assisted radiosynthesis to accelerate coupling.

- Trifluoroborate pre-cursors to improve stability.

- Late-stage isotopic labeling with ¹⁸F or ¹¹C .

Q. How can computational modeling guide the design of derivatives with improved enzyme inhibition?

Docking studies (e.g., AutoDock Vina) predict binding modes to active sites (e.g., proteases). QSAR models correlate substituent electronic/steric properties (Hammett σ, Taft parameters) with IC₅₀ values. Validate with SPR or fluorescence polarization assays .

Q. What mechanistic insights explain unexpected regioselectivity in cross-electrophile couplings?

Steric effects from the cyclopentyloxy group dominate over electronic effects. DFT calculations (e.g., Gaussian) reveal transition-state geometries favoring para-substitution. Experimental validation via kinetic isotopic effects (KIEs) confirms mechanistic pathways .

属性

IUPAC Name |

(2-cyclopentyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9,13-14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGINBVBPTCTQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655544 | |

| Record name | [2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311159-02-0 | |

| Record name | B-[2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311159-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。